2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide
Overview
Description
2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a hydroxyphenyl group, and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 2-chlorobenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Hydroxylation: The nitrated product is then subjected to hydroxylation, where a hydroxy group is introduced at the 2-position of the phenyl ring. This can be achieved using reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Amidation: The final step involves the formation of the amide bond by reacting the hydroxylated nitro compound with 2-chloroaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium dithionite.
Substitution: Nucleophiles like amines, thiols, alkoxides; solvents like ethanol or dimethylformamide (DMF).
Oxidation: Potassium permanganate, chromium trioxide; solvents like acetone or dichloromethane.
Major Products
Reduction: 2-chloro-N-(2-hydroxyphenyl)-5-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzaldehyde.
Scientific Research Applications
2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide
- 2-chloro-N-(2-chloro-4-methylphenyl)acetamide
- 2-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide
Uniqueness
2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide is unique due to the presence of both a nitro group and a hydroxyphenyl group on the benzamide core This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds
Properties
IUPAC Name |
2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O4/c14-10-6-5-8(16(19)20)7-9(10)13(18)15-11-3-1-2-4-12(11)17/h1-7,17H,(H,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQVWBZQPVLATM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401768 | |
Record name | 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16398-07-5 | |
Record name | 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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